molecular formula C10H8O5 B11895446 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one CAS No. 5186-26-5

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B11895446
CAS No.: 5186-26-5
M. Wt: 208.17 g/mol
InChI Key: HEVICQKVVHUFCP-UHFFFAOYSA-N
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Description

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, is characterized by its three hydroxyl groups at positions 5, 6, and 7, and a methyl group at position 2 on the chromen-4-one skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of 2-hydroxyacetophenone with malonic acid in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

CAS No.

5186-26-5

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

5,6,7-trihydroxy-2-methylchromen-4-one

InChI

InChI=1S/C10H8O5/c1-4-2-5(11)8-7(15-4)3-6(12)9(13)10(8)14/h2-3,12-14H,1H3

InChI Key

HEVICQKVVHUFCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)O)O

Origin of Product

United States

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